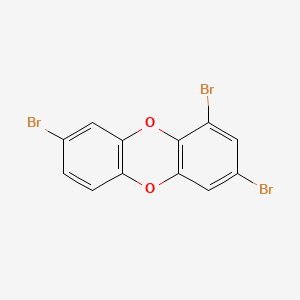
1,3,8-Tribromodibenzo-P-dioxin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,8-Tribromodibenzo-P-dioxin is a polybrominated dibenzo-p-dioxin (PBDD) compound. It is a derivative of dibenzo-p-dioxin, where three hydrogen atoms are replaced by bromine atoms at positions 1, 3, and 8. This compound is of significant interest due to its potential environmental and health impacts, as well as its role in various chemical processes.
准备方法
1,3,8-Tribromodibenzo-P-dioxin can be synthesized through the oxidation of hydroxylated polybrominated diphenyl ethers (OH-PBDEs) using iron and manganese oxides under dry conditions . The transformation involves the use of goethite and manganese oxides, which facilitate the conversion of OH-PBDEs to this compound and other related compounds . The reaction conditions typically include a controlled environment to prevent the presence of water, as water inhibits the formation of PBDDs .
化学反应分析
1,3,8-Tribromodibenzo-P-dioxin undergoes various chemical reactions, including:
Oxidation: The compound can be formed through the oxidation of OH-PBDEs using iron and manganese oxides.
Photolysis: Under UV irradiation, hydroxylated polybromodiphenyl ethers can degrade to form this compound.
Common reagents used in these reactions include iron and manganese oxides, UV light, and hydrogen peroxide. The major products formed from these reactions are other polybrominated dibenzo-p-dioxins and dibenzofurans .
科学研究应用
1,3,8-Tribromodibenzo-P-dioxin is studied extensively in environmental science and toxicology due to its potential as an endocrine disruptor and its persistence in the environment . It is also used as a model compound to understand the formation and behavior of polybrominated dibenzo-p-dioxins and dibenzofurans in various environmental processes . Additionally, its formation and degradation pathways are investigated to develop methods for mitigating its presence in the environment .
作用机制
The mechanism by which 1,3,8-Tribromodibenzo-P-dioxin exerts its effects involves its interaction with various molecular targets. It can bind to human transthyretin (TTR) due to its structural similarity to thyroid hormones . This binding can disrupt normal hormonal functions, leading to endocrine disruption. The compound’s formation involves Smiles rearrangements and bromine elimination processes .
相似化合物的比较
1,3,8-Tribromodibenzo-P-dioxin is similar to other polybrominated dibenzo-p-dioxins and dibenzofurans, such as 2,4,6,8-tetrabromodibenzofuran . These compounds share similar structures and formation pathways but differ in the number and positions of bromine atoms. The unique aspect of this compound is its specific bromination pattern, which influences its chemical behavior and toxicity.
Similar compounds include:
- 2,4,6,8-Tetrabromodibenzofuran
- 2,7-Dibromodibenzo-p-dioxin
- 2,4,6-Tribromophenol
These compounds are studied to understand the broader category of polybrominated dibenzo-p-dioxins and their environmental and health impacts.
属性
CAS 编号 |
80246-33-9 |
|---|---|
分子式 |
C12H5Br3O2 |
分子量 |
420.88 g/mol |
IUPAC 名称 |
1,3,8-tribromodibenzo-p-dioxin |
InChI |
InChI=1S/C12H5Br3O2/c13-6-1-2-9-10(4-6)17-12-8(15)3-7(14)5-11(12)16-9/h1-5H |
InChI 键 |
NLKFBKPFQWQPPL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1Br)OC3=C(O2)C=C(C=C3Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


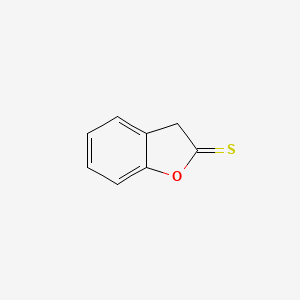
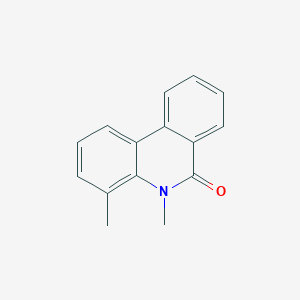
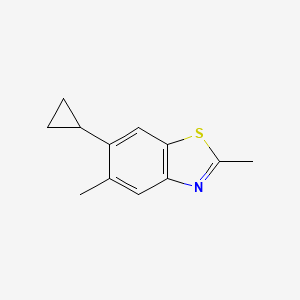
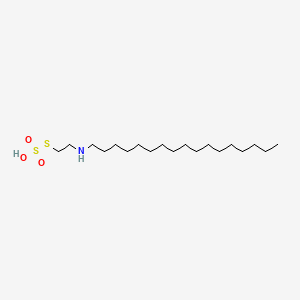

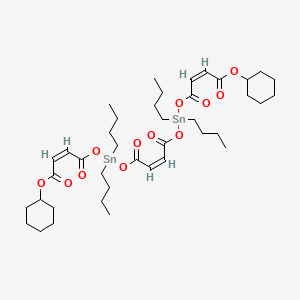
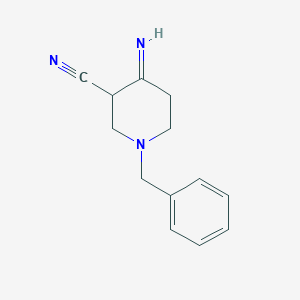
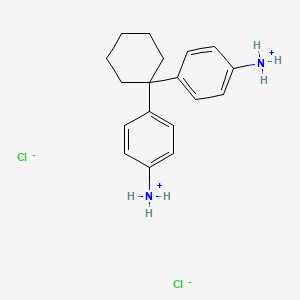
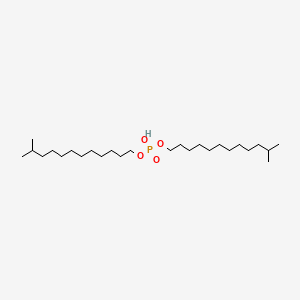
![1,3,6-Naphthalenetrisulfonic acid, 7,7'-[(2-hydroxy-1,3-propanediyl)bis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino[2-[(aminocarbonyl)amino]-4,1-phenylene]azo]]bis-, hexasodium salt](/img/structure/B13790062.png)

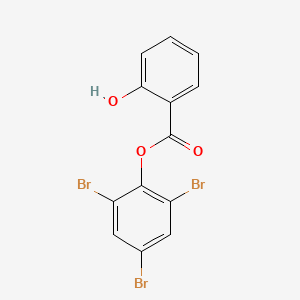
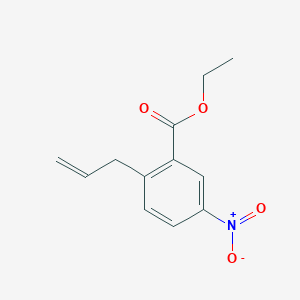
![Bis(2,2,3,3,3-pentafluoropropanoic acid)4-[1-(2,2,3,3,3-pentafluoro-1-oxopropoxy)-2-[(2,2,3,3,3-pentafluoro-1-oxopropyl)amino]propyl]-1,2-phenylene ester](/img/structure/B13790079.png)
